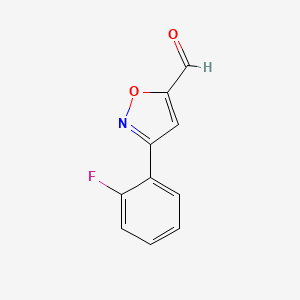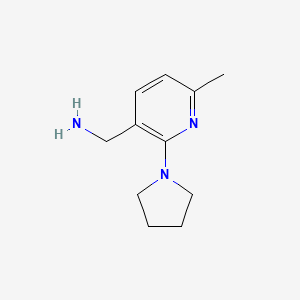
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine
Übersicht
Beschreibung
“(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine”, also known as MPA, is a chemical compound that belongs to the pyrrolidinylpyridine class of compounds. It has a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Drug Discovery & Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its sp3 hybridization, which allows for significant stereochemical diversity and three-dimensional coverage. This can lead to the discovery of novel compounds with target selectivity . The compound could be used as a key intermediate in synthesizing new molecules with potential therapeutic effects.
Synthesis of Biologically Active Derivatives
Derivatives of pyrrolidine have shown a range of biological activities. For instance, the reaction of a similar compound, 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, with methyl chloroacetate followed by hydrazinolysis, has led to derivatives with plant growth stimulating effects . This suggests that our compound could be modified to produce analogs with agricultural applications.
Green Chemistry
The synthesis of pyrrolidines can be enhanced by microwave-assisted organic synthesis (MAOS), which aligns with the principles of green chemistry by increasing synthetic efficiency . This compound could be used in MAOS protocols to develop environmentally friendly synthetic routes.
Stereochemistry Research
Pyrrolidine rings often contain stereogenic carbons, which means that different stereoisomers can have different biological profiles. Research into the stereochemistry of compounds like “(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine” can provide insights into the relationship between molecular structure and biological activity .
tRNA Synthetase Inhibitors
Compounds with a pyrrolidine structure have been associated with the inhibition of tRNA synthetase, an enzyme crucial for protein synthesis. The compound could be explored for its potential to act as an inhibitor, which may have implications in treating diseases where protein synthesis plays a role .
Pharmacophore Exploration
Due to the non-planarity of the pyrrolidine ring, compounds like “(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine” can be used to explore the pharmacophore space. This can lead to the identification of new binding sites and interactions within biological targets .
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters of drug candidates, potentially leading to better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .
Molecular Diversity
The saturated nature of the pyrrolidine ring allows for greater molecular diversity in drug design. This compound could be used to generate a wide array of structurally diverse molecules, increasing the chances of finding effective drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRXVUQKDPNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)


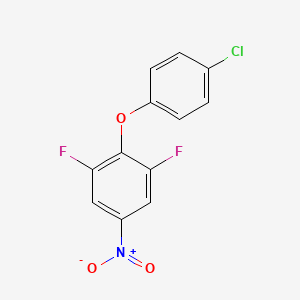
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)


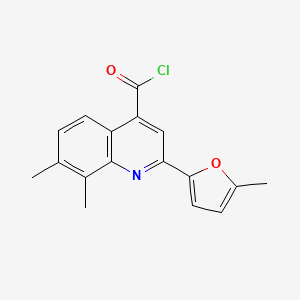
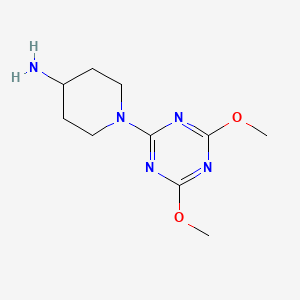
![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)
